molecular formula C13H10Cl2OS B14631740 (2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone CAS No. 57248-27-8

(2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone

Cat. No.: B14631740
CAS No.: 57248-27-8
M. Wt: 285.2 g/mol
InChI Key: XSQFPKZZMAONKO-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with one sulfur atom. This compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methyl groups on the thiophene ring, making it a unique and interesting molecule for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,5-dimethylthiophene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is unique due to the presence of two chlorine atoms on the phenyl ring and two methyl groups on the thiophene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

CAS No.

57248-27-8

Molecular Formula

C13H10Cl2OS

Molecular Weight

285.2 g/mol

IUPAC Name

(2,4-dichlorophenyl)-(2,5-dimethylthiophen-3-yl)methanone

InChI

InChI=1S/C13H10Cl2OS/c1-7-5-11(8(2)17-7)13(16)10-4-3-9(14)6-12(10)15/h3-6H,1-2H3

InChI Key

XSQFPKZZMAONKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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